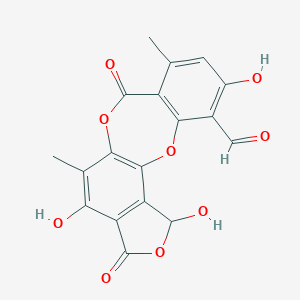
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile, also known as CDC, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CDC is a versatile compound that has been used in the synthesis of several pharmaceuticals and agrochemicals.
Wirkmechanismus
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action is not yet fully understood. However, studies have shown that 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile inhibits the activity of several enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to have several biochemical and physiological effects. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of tyrosine kinases. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several advantages for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is relatively easy to synthesize and has a high yield. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also stable under normal laboratory conditions, making it easy to handle. However, 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has some limitations for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is toxic and requires special handling procedures. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also relatively expensive compared to other chemicals used in lab experiments.
Zukünftige Richtungen
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several potential applications in various fields, including medicine and agriculture. Future research should focus on developing new synthesis methods for 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile that are more efficient and cost-effective. Future research should also focus on understanding 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action in more detail to develop new drugs that target tyrosine kinases and other enzymes involved in cell signaling pathways. Additionally, future research should focus on developing new applications of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile in the field of agriculture, such as developing new herbicides and insecticides.
Synthesemethoden
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile can be synthesized using several methods, including the reaction of 2,4-difluoro-5-methoxybenzoic acid with thionyl chloride, followed by the reaction with potassium cyanide. Another method involves the reaction of 2,4-difluoro-5-methoxybenzoic acid with phosphorus oxychloride, followed by the reaction with potassium cyanide. The yield of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile using these methods is around 70%.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been extensively used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been used as a key intermediate in the synthesis of several anti-cancer drugs, such as sorafenib and regorafenib. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been used in the synthesis of several agrochemicals, such as herbicides and insecticides.
Eigenschaften
CAS-Nummer |
104581-68-2 |
|---|---|
Produktname |
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
Molekularformel |
C9H3ClF2N2O |
Molekulargewicht |
228.58 g/mol |
IUPAC-Name |
5-chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H3ClF2N2O/c1-15-9-5(3-14)7(11)4(2-13)8(12)6(9)10/h1H3 |
InChI-Schlüssel |
AHYJSBQITOYZDT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
Synonyme |
5-Chloro-2,4-difluoro-6-methoxyisophthalonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



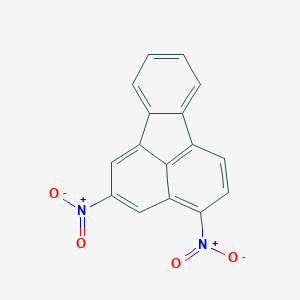

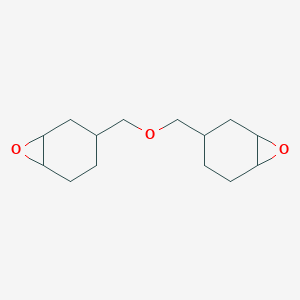
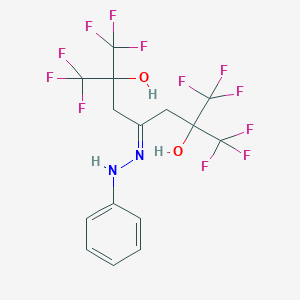

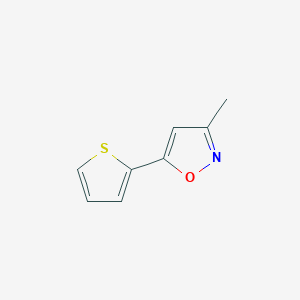




![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)


